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molecular formula C7H6N2O2S B1428662 5-(Methylsulfonyl)picolinonitrile CAS No. 848141-13-9

5-(Methylsulfonyl)picolinonitrile

Cat. No. B1428662
M. Wt: 182.2 g/mol
InChI Key: WGTUUPXIIZIOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063065B2

Procedure details

To a solution of 5-bromo-pyridine-2-carbonitrile (500 mg, 2.73 mmol) in DMSO (10 mL) in a microwave tube was added 85% sodium methanesulfinate (525 mg, 4.37 mmol) followed by copper (II) triflate (990 mg, 2.74 mmol) and dimethylethylene diamine (890 μL, 8.36 mmol). The mixture was warmed in a microwave reactor at 115° C. After 30 minutes, the mixture was diluted with saturated aqueous ammonium chloride (100 mL) and extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with saturated aqueous ammonium chloride (2×15 mL), brine (3×15 mL), dried over magnesium sulfate, filtered and concentrated. The crude material was triturated with ether to afford 5-methanesulfonyl-pyridine-2-carbonitrile.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
525 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
890 μL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
copper (II) triflate
Quantity
990 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[CH3:10][S:11]([O-:13])=[O:12].[Na+].CNCCNC>CS(C)=O.[Cl-].[NH4+].[O-]S(C(F)(F)F)(=O)=O.[Cu+2].[O-]S(C(F)(F)F)(=O)=O>[CH3:10][S:11]([C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1)(=[O:13])=[O:12] |f:1.2,5.6,7.8.9|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C#N
Name
Quantity
525 mg
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
890 μL
Type
reactant
Smiles
CNCCNC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[NH4+]
Step Four
Name
copper (II) triflate
Quantity
990 mg
Type
catalyst
Smiles
[O-]S(=O)(=O)C(F)(F)F.[Cu+2].[O-]S(=O)(=O)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous ammonium chloride (2×15 mL), brine (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)C=1C=CC(=NC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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